{9-[(Butan-2-YL)amino]-9H-fluoren-9-YL}phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{9-[(Butan-2-YL)amino]-9H-fluoren-9-YL}phosphonic acid is a complex organic compound that features a fluorenyl group, an amino group, and a phosphonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {9-[(Butan-2-YL)amino]-9H-fluoren-9-YL}phosphonic acid typically involves multiple steps, starting with the preparation of the fluorenyl precursorThe final step involves the addition of the phosphonic acid group through a phosphorylation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
{9-[(Butan-2-YL)amino]-9H-fluoren-9-YL}phosphonic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The fluorenyl group can be reduced to form dihydrofluorenyl derivatives.
Substitution: The phosphonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include nitro derivatives, dihydrofluorenyl derivatives, and substituted phosphonic acid derivatives. These products can be further utilized in various applications.
Scientific Research Applications
Chemistry
In chemistry, {9-[(Butan-2-YL)amino]-9H-fluoren-9-YL}phosphonic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its phosphonic acid group can mimic phosphate groups in biological systems, making it useful for studying phosphorylation processes.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with biological molecules makes it a promising compound for the development of new therapeutics.
Industry
In industrial applications, this compound can be used as an additive in polymers to enhance their properties. It can also be used in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of {9-[(Butan-2-YL)amino]-9H-fluoren-9-YL}phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it useful in chelation therapy. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- {9-[(Butan-2-YL)amino]-9H-fluoren-9-YL}carboxylic acid
- {9-[(Butan-2-YL)amino]-9H-fluoren-9-YL}sulfonic acid
- {9-[(Butan-2-YL)amino]-9H-fluoren-9-YL}boronic acid
Uniqueness
What sets {9-[(Butan-2-YL)amino]-9H-fluoren-9-YL}phosphonic acid apart from these similar compounds is its phosphonic acid group. This group provides unique chemical properties, such as strong metal ion binding and resistance to hydrolysis, making it particularly useful in applications where stability and strong interactions are required.
Properties
CAS No. |
62646-63-3 |
---|---|
Molecular Formula |
C17H20NO3P |
Molecular Weight |
317.32 g/mol |
IUPAC Name |
[9-(butan-2-ylamino)fluoren-9-yl]phosphonic acid |
InChI |
InChI=1S/C17H20NO3P/c1-3-12(2)18-17(22(19,20)21)15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-12,18H,3H2,1-2H3,(H2,19,20,21) |
InChI Key |
LRSPWODHDXMXKW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1(C2=CC=CC=C2C3=CC=CC=C31)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.